5-(4-(Methylsulfonyl)phenyl)furan-2-carboxylic acid
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Overview
Description
5-(4-(Methylsulfonyl)phenyl)furan-2-carboxylic acid is an organic compound that belongs to the class of furan carboxylic acids It features a furan ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a 4-(methylsulfonyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Methylsulfonyl)phenyl)furan-2-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions, such as the oxidation of a methyl group to a carboxylic acid using reagents like potassium permanganate or chromium trioxide.
Attachment of the 4-(Methylsulfonyl)phenyl Group: This step involves the sulfonylation of a phenyl ring followed by its attachment to the furan ring through a coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, to form sulfone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohols, aldehydes.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
5-(4-(Methylsulfonyl)phenyl)furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-(4-(Methylsulfonyl)phenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(4-cyanophenyl)furan-2-carboxylate: Similar structure with a cyanophenyl group instead of a methylsulfonyl group.
5-(4-Nitrophenyl)furan-2-carboxylic acid: Contains a nitrophenyl group instead of a methylsulfonyl group.
Uniqueness
5-(4-(Methylsulfonyl)phenyl)furan-2-carboxylic acid is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
5-(4-(Methylsulfonyl)phenyl)furan-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following properties:
Property | Details |
---|---|
CAS Number | 644973-51-3 |
Molecular Formula | C15H13O4S |
Molecular Weight | 287.33 g/mol |
IUPAC Name | This compound |
Research indicates that the biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes relevant to various diseases, including cancer and inflammation.
- Antioxidant Activity : It may exhibit antioxidant properties, helping to scavenge free radicals and reduce oxidative stress.
- Anti-inflammatory Effects : Preliminary studies suggest that it could modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
Anticancer Properties
Several studies have explored the anticancer potential of this compound:
- Cell Line Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values observed were in the range of 10–30 µM, indicating significant potency against these cell types .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Mechanistic Studies : It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models, suggesting its potential use in treating chronic inflammatory conditions .
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of furan-2-carboxylic acids, including the target compound, showed promising results in inhibiting tumor growth in xenograft models .
- Anti-inflammatory Research : Another investigation highlighted the compound's ability to reduce inflammation markers in animal models of arthritis, reinforcing its potential as a therapeutic agent for inflammatory diseases .
- Structural Activity Relationship (SAR) : Research focused on SAR revealed that the presence of the methylsulfonyl group significantly enhances the compound's biological activity compared to other derivatives lacking this functional group .
Properties
CAS No. |
893738-07-3 |
---|---|
Molecular Formula |
C12H10O5S |
Molecular Weight |
266.27 g/mol |
IUPAC Name |
5-(4-methylsulfonylphenyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C12H10O5S/c1-18(15,16)9-4-2-8(3-5-9)10-6-7-11(17-10)12(13)14/h2-7H,1H3,(H,13,14) |
InChI Key |
KOXGKEZYGKWJMZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
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